molecular formula C21H32N2O3S B2365048 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide CAS No. 2415469-58-6

2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide

Cat. No.: B2365048
CAS No.: 2415469-58-6
M. Wt: 392.56
InChI Key: YMLTVBAKYGROLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a thianyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,4-dimethoxyphenylacetic acid, which is then converted into the corresponding acyl chloride. This acyl chloride is reacted with the piperidinyl-thianyl intermediate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group but different overall structure.

    N-(4-Piperidinyl)acetamide: Shares the piperidinyl-acetamide structure but lacks the thianyl and dimethoxyphenyl groups.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S/c1-25-19-4-3-17(13-20(19)26-2)14-21(24)22-15-16-5-9-23(10-6-16)18-7-11-27-12-8-18/h3-4,13,16,18H,5-12,14-15H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLTVBAKYGROLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCSCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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